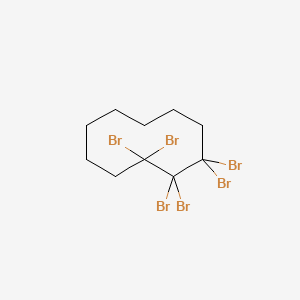

Hexabromocyclodecane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,1,2,2,3,3-hexabromocyclodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14Br6/c11-8(12)6-4-2-1-3-5-7-9(13,14)10(8,15)16/h1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRPTWLLWXYXFLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(C(C(CCC1)(Br)Br)(Br)Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Br6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70180181 | |

| Record name | Cyclodecane, hexabromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

613.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25495-98-1 | |

| Record name | Cyclodecane, hexabromo | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70180181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Hexabromocyclododecane (HBCDD) Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Hexabromocyclododecane (HBCDD) isomers. HBCDD is a brominated flame retardant that has been widely used in various consumer products. Due to its persistence, bioaccumulation potential, and toxicological concerns, understanding the distinct properties of its isomers is of paramount importance for environmental and health risk assessments, as well as for the development of potential remediation strategies.

Quantitative Physicochemical Properties

The physicochemical properties of the three major HBCDD diastereomers (α-HBCDD, β-HBCDD, and γ-HBCDD) exhibit notable differences, which influence their environmental fate and biological behavior. A summary of key quantitative data is presented in Table 1 for easy comparison.

| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Technical Mixture | Reference |

| Molecular Formula | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | [1] |

| Molecular Weight ( g/mol ) | 641.7 | 641.7 | 641.7 | 641.7 | [2][3] |

| Melting Point (°C) | 179-181 | 170-172 | 207-209 | 170-209 | [3] |

| Water Solubility (µg/L at 25°C) | 48.8 | 14.7 | 2.1 | 66 (at 20°C) | [4][5][6] |

| Log K_ow_ (Octanol-Water Partition Coefficient) | 5.59 | 5.44 | 5.53 | 5.625 | [7] |

| Vapor Pressure (mm Hg at 21°C) | - | - | - | 4.70 x 10⁻⁷ | [2][8] |

| Henry's Law Constant (atm·m³/mol) | - | - | - | 6.1 x 10⁻⁶ | [2] |

Experimental Protocols

Accurate characterization and quantification of HBCDD isomers are crucial for research and regulatory purposes. The following sections detail the methodologies for key experiments.

Isomer-Specific Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for the separation and quantification of HBCDD diastereomers and enantiomers due to its high selectivity and sensitivity, and its ability to avoid the thermal degradation issues associated with Gas Chromatography (GC).

Methodology:

-

Sample Preparation (e.g., for biological tissues):

-

Homogenize the sample.

-

Perform solvent extraction, for example, using a mixture of hexane and dichloromethane.

-

Clean up the extract using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) with materials such as Florisil or C18 to remove interfering matrix components.[9]

-

Concentrate the extract and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol:water).

-

-

Chromatographic Separation:

-

Analytical Column: A C18 reversed-phase column (e.g., 150 mm × 2.1 mm, 5 µm particle size) is commonly used for diastereomer separation. For enantiomer-specific separation, a chiral column, such as one with a permethylated β-cyclodextrin stationary phase, is required.[10]

-

Mobile Phase: A gradient elution is typically employed using a mixture of methanol, acetonitrile, and water. The exact gradient profile is optimized to achieve baseline separation of the isomers.[10][11]

-

Flow Rate: A typical flow rate is around 0.2-0.5 mL/min.

-

Column Temperature: The column temperature is often maintained at around 40°C to improve peak shape and resolution.[11]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity.

-

MRM Transitions: The deprotonated molecule [M-H]⁻ at m/z 640.7 is typically used as the precursor ion, and the bromide ion (Br⁻) at m/z 79 or 81 is monitored as the product ion.

-

Internal Standards: Isotope-labeled internal standards (e.g., ¹³C-labeled HBCDD isomers) are crucial for accurate quantification to compensate for matrix effects and variations in instrument response.[12]

-

Thermal Degradation Analysis

Understanding the thermal stability and degradation pathways of HBCDD isomers is important, especially in the context of manufacturing processes and waste treatment.

Methodology:

-

Instrumentation:

-

Thermogravimetric Analyzer (TGA): To determine the temperature range of decomposition and mass loss profiles.

-

Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS): To identify the volatile and semi-volatile degradation products.

-

Batch Reactor: For larger-scale thermal degradation studies to collect sufficient material for detailed analysis.[13]

-

-

Experimental Conditions:

-

Heating Rate: A controlled heating rate, for example, 10°C/min, is applied.[13]

-

Atmosphere: The experiment can be conducted under an inert atmosphere (e.g., nitrogen) or an oxidizing atmosphere (e.g., air) to simulate different conditions.[13]

-

Temperature Range: The temperature is ramped through the decomposition range of HBCDD, which typically starts above 160°C for isomerization and above 220-240°C for significant decomposition.[14][15]

-

-

Analysis of Degradation Products:

-

The evolved gases and residues are analyzed using techniques such as GC/MS to identify the chemical structures of the degradation products.

-

Signaling Pathways and Logical Relationships

The interconversion and metabolic fate of HBCDD isomers are critical aspects of their environmental and toxicological profiles.

Thermal Isomerization of HBCDD Diastereomers

At elevated temperatures (typically above 160°C), the less stable γ-HBCDD and β-HBCDD isomers can undergo thermal isomerization to the more thermodynamically stable α-HBCDD.[5][14] This process is significant during the manufacturing of products containing HBCDD and can alter the isomeric composition of the flame retardant.

Caption: Thermal isomerization pathway of γ-HBCDD and β-HBCDD to α-HBCDD.

Bioisomerization and Metabolic Pathways of HBCDD Isomers

In biological systems, the metabolic fate of HBCDD isomers can vary significantly. There is evidence of bioisomerization, primarily from the γ- and β-isomers to the more persistent α-isomer.[16][17] Furthermore, β- and γ-HBCDD can undergo various metabolic transformations.

Caption: Bioisomerization and metabolic pathways of HBCDD isomers in organisms.

This technical guide provides a foundational understanding of the chemical properties of HBCDD isomers. For more detailed information, researchers are encouraged to consult the cited literature. The provided experimental protocols offer a starting point for developing and validating analytical methods for these important environmental contaminants.

References

- 1. circabc.europa.eu [circabc.europa.eu]

- 2. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ICSC 1413 - HEXABROMOCYCLODODECANE (MIXTURE OF ISOMERS) [inchem.org]

- 4. researchgate.net [researchgate.net]

- 5. vliz.be [vliz.be]

- 6. apps.thermoscientific.com [apps.thermoscientific.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 1,2,5,6,9,10-Hexabromocyclododecane | C12H18Br6 | CID 18529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. tsapps.nist.gov [tsapps.nist.gov]

- 11. Simultaneous Method for Selected PBDEs and HBCDDs in Foodstuffs Using Gas Chromatography—Tandem Mass Spectrometry and Liquid Chromatography—Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 13. Investigation of hexabromocyclododecane thermal degradation pathways by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | The distribution and metabolism of hexabromocyclododecane isomers varies in the tissues of Nibea albiflora [frontiersin.org]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Discovery of Hexabromocyclododecane (HBCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromocyclododecane (HBCDD) is a brominated flame retardant that has been in commercial use since the 1960s.[1][2] Its primary application is in expanded (EPS) and extruded (XPS) polystyrene foams used for thermal insulation in the construction industry.[3] This technical guide provides a comprehensive overview of the discovery and synthesis of HBCDD, with a focus on its isomeric composition and detailed experimental protocols. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in environmental studies, toxicology, or materials science.

Discovery and Historical Context

The commercial production of Hexabromocyclododecane (HBCDD) began in the 1960s, and it became a widely used additive flame retardant.[1][2] The synthesis of HBCDD is achieved through the bromination of cyclododecatriene.[3] The technical product is not a single compound but a mixture of stereoisomers, with the most common being the alpha (α), beta (β), and gamma (γ) diastereomers.[3] The γ-isomer is typically the most abundant in the commercial mixture.[4] Due to its persistence, bioaccumulation, and toxicity, HBCDD is now listed as a persistent organic pollutant (POP) under the Stockholm Convention.[3]

Synthesis of Hexabromocyclododecane

The industrial synthesis of HBCDD involves the electrophilic addition of bromine to the double bonds of a suitable cyclododecatriene isomer, most commonly cis,trans,trans-1,5,9-cyclododecatriene.[5][6] This reaction results in a mixture of diastereomers.

Isomeric Composition of Technical HBCDD

The commercial HBCDD mixture is predominantly composed of three diastereomers: α-HBCDD, β-HBCDD, and γ-HBCDD. The typical composition of the technical mixture can vary depending on the manufacturer and the specific production process.[2]

| Diastereomer | Typical Abundance in Commercial Mixture (%) |

| γ-HBCDD | 70 - 95[2] |

| α-HBCDD | 3 - 30[2] |

| β-HBCDD | 3 - 30[2] |

Table 1: Typical Isomeric Composition of Commercial Hexabromocyclododecane.

Minor amounts of other diastereomers, such as delta (δ) and epsilon (ε), may also be present, which are believed to be formed from the bromination of trans,trans,trans-cyclododecatriene, a common impurity in the starting material.[5]

Experimental Protocols

The following section details a general experimental protocol for the synthesis of the technical mixture of Hexabromocyclododecane, based on common laboratory-scale procedures described in the scientific literature.

Synthesis of Technical Hexabromocyclododecane Mixture

This protocol describes the bromination of cis,trans,trans-1,5,9-cyclododecatriene to yield a mixture of HBCDD diastereomers.

Materials:

-

cis,trans,trans-1,5,9-cyclododecatriene (CDT)

-

Bromine (Br₂)

-

Ethanol (anhydrous)

-

Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (aqueous, 10%)

-

Sodium bicarbonate (NaHCO₃) solution (aqueous, saturated)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cis,trans,trans-1,5,9-cyclododecatriene in a suitable solvent such as ethanol or dichloromethane.

-

Cool the reaction mixture to 0-5 °C using an ice bath.

-

Slowly add a stoichiometric equivalent of bromine (dissolved in the same solvent) to the cooled CDT solution via the dropping funnel with continuous stirring. The addition should be dropwise to control the exothermic reaction.

-

After the complete addition of bromine, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

-

Gradually warm the reaction mixture to room temperature and continue stirring for another 2-4 hours.

-

The crude product, which may precipitate out of the solution, is then worked up. Quench any unreacted bromine by adding a 10% aqueous solution of sodium thiosulfate until the red-brown color disappears.

-

If dichloromethane was used as the solvent, separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude HBCDD mixture as a white to off-white solid.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to enrich the γ-isomer.

Quantitative Data:

| Property | α-HBCDD | β-HBCDD | γ-HBCDD |

| Melting Point (°C) | 175-195 | 175-195 | 175-195 |

| Water Solubility (µg/L) | 48.8 | 14.7 | 2.1 |

Table 2: Physicochemical Properties of the Major HBCDD Isomers.[3][7]

Visualizations

Synthesis Workflow

A simplified workflow for the synthesis of Hexabromocyclododecane.

Isomer Relationship

The relationship between the starting material and the major HBCDD isomers.

References

- 1. researchgate.net [researchgate.net]

- 2. nips.pops.int [nips.pops.int]

- 3. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 4. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis of the two minor isomers, delta- and epsilon-1,2,5,6,9,10-hexabromocyclododecane, present in commercial hexabromocyclododecane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2,5,6,9,10-Hexabromocyclododecane | C12H18Br6 | CID 18529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Environmental Fate and Transport of Hexabromocyclodecane (HBCDD)

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document is a synthesized guide based on publicly available scientific literature. All data and protocols should be critically evaluated and cross-referenced with primary research articles.

Introduction

Hexabromocyclodecane (HBCDD) is a brominated flame retardant (BFR) that has been widely used in thermal insulation boards, textiles, and electronics. Due to its persistent, bioaccumulative, and toxic (PBT) properties, HBCDD is listed as a persistent organic pollutant (POP) under the Stockholm Convention. This guide provides a comprehensive overview of the environmental fate and transport of HBCDD, focusing on its physicochemical properties, degradation, partitioning, and bioaccumulation.

Physicochemical Properties

The environmental behavior of HBCDD is governed by its physicochemical properties. It is a complex mixture of stereoisomers, primarily α-, β-, and γ-HBCDD, which have different properties and environmental behaviors.

Table 1: Physicochemical Properties of HBCDD Isomers

| Property | α-HBCDD | β-HBCDD | γ-HBCDD | Technical HBCDD | References |

| Molecular Formula | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | C₁₂H₁₈Br₆ | [1] |

| Molar Mass ( g/mol ) | 641.7 | 641.7 | 641.7 | 641.7 | [1] |

| Water Solubility (µg/L) | 48.8 | 14.7 | 2.1 | 3.4 | [1][2] |

| Vapor Pressure (Pa at 25°C) | - | - | - | 7.47 x 10⁻¹⁰ | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 5.59 | 5.44 | 5.53 | 5.63 | [4][5] |

| Log Kₒc (Organic Carbon-Water Partition Coefficient) | >5 | >5 | >5 | >5 | [4] |

Environmental Fate

The environmental fate of HBCDD is characterized by its persistence, potential for long-range transport, and partitioning into various environmental compartments.

Partitioning and Transport

Due to its low water solubility and high octanol-water partition coefficient (Log Kₒw), HBCDD strongly adsorbs to soil, sediment, and suspended organic matter.[4][6] This limits its mobility in the aqueous phase but facilitates its transport with particulate matter. Its low vapor pressure suggests that volatilization from water and soil surfaces is not a primary transport mechanism, although it can be transported long distances adsorbed to atmospheric particles.[7][8]

The different stereoisomers exhibit distinct partitioning behaviors. For instance, α-HBCDD has a significantly higher water solubility than the γ-isomer, which may influence its bioavailability and transport in aquatic systems.[2][9]

Degradation

Abiotic Degradation: Photolytic degradation can occur, and studies have shown that it can lead to the isomerization of γ-HBCDD to the more stable α-HBCDD.[9] Thermal degradation during manufacturing and recycling processes can also result in the formation of α-HBCDD.[9]

Biotic Degradation: HBCDD is generally resistant to biodegradation. However, some microbial degradation has been observed under specific conditions. The half-life of HBCDD in the environment is highly variable and depends on the specific environmental compartment and conditions.

Bioaccumulation and Biotransformation

HBCDD is highly bioaccumulative, with bioconcentration factors (BCFs) in fish reported to be as high as 18,100.[4] It accumulates in the fatty tissues of organisms.[4]

A significant aspect of HBCDD's behavior in biota is the stereoisomer-selective bioaccumulation and biotransformation. While the commercial mixture is dominated by γ-HBCDD, environmental biota often show a predominance of α-HBCDD.[5][9] This is attributed to a combination of factors:

-

Selective uptake: The higher water solubility of α-HBCDD may lead to its preferential uptake.[2]

-

Stereoisomerization: In vivo studies have shown that γ-HBCDD can be biotransformed into α- and β-HBCDD.[1]

-

Differential metabolism and elimination: α-HBCDD is more resistant to metabolism and has a longer biological half-life compared to the other isomers.[1][5]

Experimental Protocols

Determination of Log Kₒw (Octanol-Water Partition Coefficient) - Shake Flask Method (OECD Guideline 107)

This protocol outlines the general steps for determining the Log Kₒw of HBCDD.

Objective: To determine the ratio of the concentration of HBCDD in n-octanol and water at equilibrium.

Materials:

-

HBCDD standard

-

n-Octanol (purity > 99%)

-

Reagent-grade water

-

Centrifuge tubes with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument (e.g., GC-MS, LC-MS)

Procedure:

-

Preparation of Solutions: Prepare a stock solution of HBCDD in n-octanol. The concentration should be such that it can be accurately measured in both the octanol and water phases after partitioning.

-

Pre-saturation: Pre-saturate the n-octanol with water and the water with n-octanol by shaking them together for 24 hours, followed by separation of the two phases.

-

Partitioning:

-

Add known volumes of the pre-saturated n-octanol (containing HBCDD) and pre-saturated water to a centrifuge tube. The volume ratio will depend on the expected Kₒw.

-

Securely cap the tubes and shake them at a constant temperature (e.g., 25°C) until equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.

-

-

Phase Separation: Centrifuge the tubes to ensure complete separation of the octanol and water phases.

-

Analysis:

-

Carefully sample an aliquot from both the n-octanol and water phases.

-

Analyze the concentration of HBCDD in each phase using a suitable analytical method (e.g., LC-MS/MS).

-

-

Calculation:

-

The partition coefficient (Kₒw) is calculated as the ratio of the concentration of HBCDD in the n-octanol phase (Cₒ) to its concentration in the water phase (Cₒ): Kₒw = Cₒ / Cₒ

-

The Log Kₒw is the base-10 logarithm of the Kₒw.

-

Soil Adsorption/Desorption - Batch Equilibrium Method (OECD Guideline 106)

This protocol describes the determination of the soil adsorption coefficient (Kₒ) and the organic carbon-normalized adsorption coefficient (Kₒc).

Objective: To measure the extent of HBCDD adsorption to soil at equilibrium.

Materials:

-

HBCDD standard

-

Test soil(s) with known organic carbon content

-

0.01 M CaCl₂ solution

-

Centrifuge tubes

-

Orbital shaker

-

Centrifuge

-

Analytical instrument (e.g., LC-MS)

Procedure:

-

Preparation of Test Solution: Prepare a stock solution of HBCDD in a water-miscible solvent (e.g., methanol) and spike it into a 0.01 M CaCl₂ solution. The final concentration of the organic solvent should be minimal (<0.1%).

-

Adsorption:

-

Weigh a known amount of soil into centrifuge tubes.

-

Add a known volume of the HBCDD test solution to each tube.

-

Include control samples without soil to check for adsorption to the container walls.

-

Shake the tubes at a constant temperature until equilibrium is reached (determined from preliminary kinetics studies).

-

-

Phase Separation: Centrifuge the tubes to separate the soil from the aqueous phase.

-

Analysis:

-

Analyze the concentration of HBCDD in the supernatant (aqueous phase).

-

-

Calculation:

-

The amount of HBCDD adsorbed to the soil is calculated by subtracting the amount remaining in the aqueous phase from the initial amount added.

-

The soil adsorption coefficient (Kₒ) is calculated as the ratio of the concentration of HBCDD in the soil (Cₒ) to the concentration in the aqueous phase (Cₒ) at equilibrium.

-

The organic carbon-normalized adsorption coefficient (Kₒc) is calculated by dividing Kₒ by the fraction of organic carbon in the soil (fₒc): Kₒc = Kₒ / fₒc

-

Visualizations

References

- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Vapor Pressure of Three Brominated Flame Retardants Determined via Knudsen Effusion Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexabromocyclododecane | C12H18Br6 | CID 33121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Frontiers | The distribution and metabolism of hexabromocyclododecane isomers varies in the tissues of Nibea albiflora [frontiersin.org]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. Hexabromocyclododecane - Toxicological Risks of Selected Flame-Retardant Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Exploring variations of hexabromocyclododecane concentrations in riverine sediments along the River Medway, UK - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D1EM00102G [pubs.rsc.org]

The Global Journey of a Flame Retardant: An In-depth Guide to the Long-Range Atmospheric Transport of HBCD

An Overview for Researchers and Scientific Professionals

Hexabromocyclododecane (HBCD) is a brominated flame retardant extensively used in products like thermal insulation building materials, textiles, and electronics to reduce their flammability.[1] However, its chemical stability and physical properties have led to its unintended global distribution, far from its sources of production and use. Classified as a Persistent Organic Pollutant (POP) under the Stockholm Convention, HBCD's ability to travel long distances through the atmosphere is a significant environmental concern.[2] This technical guide provides a comprehensive overview of the core scientific principles, quantitative data, and experimental methodologies related to the long-range atmospheric transport of HBCD.

Physicochemical Properties Driving Transport

The potential for a chemical to undergo long-range atmospheric transport is governed by its physicochemical properties. For HBCD, its low water solubility, low vapor pressure, and high lipophilicity are key determinants.[2] These characteristics mean HBCD tends to associate with particles in the atmosphere rather than dissolving in atmospheric water or existing purely in the gas phase.[3][4] This particle-bound state is crucial for its transport over vast distances.

| Property | Value | Significance for Atmospheric Transport |

| Water Solubility | Very low | Resists washout by rain (wet deposition), allowing for longer atmospheric residence time.[2] |

| Vapor Pressure | Low | Predominantly partitions to the particle phase in the atmosphere.[3] |

| Octanol-Water Partition Coefficient (Kow) | High (log Kow ≈ 5.5) | Indicates high lipophilicity, leading to bioaccumulation in organisms.[2] |

| Octanol-Air Partition Coefficient (Koa) | High | Favors partitioning to organic matter in aerosols and soils over the gas phase. |

| Henry's Law Constant | Low | Indicates a low tendency to volatilize from water to air. |

Emission, Transport, and Deposition: A Global Pathway

The journey of HBCD into remote environments follows a distinct pathway involving emission from sources, atmospheric transport, and eventual deposition.

Emission Sources: HBCD is not chemically bound to the products it is used in, meaning it can be released into the environment throughout the product lifecycle.[2] Key emission pathways include:

-

Manufacturing: Release during the production of HBCD and its incorporation into materials like expanded polystyrene (EPS) and extruded polystyrene (XPS) foams.[1]

-

Product Use: Leaching and volatilization from consumer and industrial products such as building insulation, furniture, and electronics.[2]

-

Disposal: Release from landfills and recycling facilities where HBCD-containing products are discarded.[1]

Atmospheric Transport and Transformation: Once emitted, HBCD enters the atmosphere. A significant portion, estimated between 69.1% and 97.3%, adsorbs onto airborne particulate matter.[3][5] These particles are then carried by wind currents over thousands of kilometers.[4][6]

During transport, the composition of HBCD isomers changes. The commercial HBCD mixture is dominated by the γ-HBCD diastereoisomer (75-89%), with smaller amounts of α-HBCD (10-13%) and β-HBCD (1-12%).[6] However, in environmental samples and biota, α-HBCD is often the dominant isomer found.[1][7] This shift is attributed to a combination of factors, including potential thermal rearrangement during industrial processes and diastereoisomer-specific transformation or degradation in the environment.[2] The primary atmospheric degradation pathway is believed to be reaction with hydroxyl (·OH) radicals.[8]

Deposition: HBCD is removed from the atmosphere and deposited onto terrestrial and aquatic surfaces through two main processes:[9]

-

Dry Deposition: The gravitational settling of HBCD-laden particles from the atmosphere.[9]

-

Wet Deposition: The scavenging of these particles by precipitation (rain or snow), which brings them down to the Earth's surface.[9]

digraph "HBCD_Atmospheric_Transport_Pathway" {

graph [rankdir="LR", splines=ortho, nodesep=0.4];

node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];

edge [fontname="Arial", fontsize=9];

// Nodes

Sources [label="Emission Sources\n(Manufacturing, Products, Waste)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Atmosphere [label="Atmospheric\nParticulate Matter", fillcolor="#FBBC05", fontcolor="#202124"];

Transformation [label="Isomer Transformation\n(γ-HBCD → α-HBCD)\n+ Degradation (·OH)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Transport [label="Long-Range\nAtmospheric Transport", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"];

Deposition [label="Deposition", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Environment [label="Remote Environments\n(Arctic, Oceans, Soil)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Biota [label="Biota\n(Wildlife, Humans)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges

Sources -> Atmosphere [label="Volatilization &\nParticle Binding"];

Atmosphere -> Transport [label="Wind Currents"];

Transport -> Transformation [dir=both, style=dashed, label="Occurs during\ntransport"];

Transport -> Deposition [label="Gravitational Settling\n& Precipitation"];

Deposition -> Environment;

Environment -> Biota [label="Bioaccumulation"];

}

Figure 2: Standard experimental workflow for the analysis of HBCD in air samples.

Conclusion

The presence of HBCD in remote ecosystems is a clear indicator of its capacity for long-range atmospheric transport.[4][10] Primarily bound to airborne particulate matter, this flame retardant travels on global wind currents, eventually depositing in pristine environments where it can bioaccumulate in food webs. The observed shift from the γ-HBCD isomer in commercial products to the α-HBCD isomer in biota highlights the complex transformations that occur during its environmental journey.[1] Understanding these transport and transformation pathways, supported by robust and sensitive analytical methodologies, is critical for assessing the global impact of HBCD and informing international regulations aimed at protecting human health and the environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The environmental occurrence of hexabromocyclododecane in Sweden - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Photodegradation of hexabromocyclododecane (HBCD) by Fe(III) complexes/H2O 2 under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. goldbook.iupac.org [goldbook.iupac.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Bioaccumulation and Biomagnification of Hexabromocyclodecane (HBCDD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromocyclodecane (HBCDD), a brominated flame retardant, has been identified as a persistent organic pollutant (POP) due to its environmental persistence, bioaccumulative nature, and toxicological effects.[1][2][3][4] This technical guide provides a comprehensive overview of the bioaccumulation and biomagnification of HBCDD, with a focus on quantitative data, experimental methodologies, and the underlying toxicological pathways. HBCDD is a mixture of three main stereoisomers: alpha (α-HBCDD), beta (β-HBCDD), and gamma (γ-HBCDD), with the technical mixture being predominantly composed of the γ-isomer.[4][5] However, in biota, a shift towards the dominance of the α-stereoisomer is frequently observed, indicating stereoisomer-specific bioaccumulation and metabolism.[2][5][6] This document is intended to be a resource for researchers and professionals in the fields of environmental science, toxicology, and drug development to understand the environmental fate and biological impact of this significant contaminant.

Introduction to Bioaccumulation and Biomagnification

Bioaccumulation refers to the gradual accumulation of substances, such as pesticides or other chemicals, in an organism. This occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost by catabolism and excretion.

Biomagnification , also known as bioamplification or biological magnification, is the increasing concentration of a substance, such as a toxic chemical, in the tissues of organisms at successively higher levels in a food chain.

Several key metrics are used to quantify these processes:

-

Bioconcentration Factor (BCF): The ratio of the concentration of a chemical in an organism to the concentration of the chemical in the surrounding medium (typically water).

-

Bioaccumulation Factor (BAF): The ratio of the concentration of a chemical in an organism to the concentration in the surrounding medium, accounting for uptake from all sources including food. A BAF greater than 5000 is indicative of a high potential for bioaccumulation.[7]

-

Biomagnification Factor (BMF): The ratio of the concentration of a chemical in a predator to the concentration in its prey. A BMF greater than 1 indicates that the chemical is biomagnifying.

-

Trophic Magnification Factor (TMF): A measure of the average rate of increase in the concentration of a substance with increasing trophic level in a food web. A TMF greater than 1 is a strong indicator of biomagnification.[8][9]

HBCDD is highly lipophilic, with a high octanol-water partition coefficient (log Kow) of 5.4-5.8, which contributes to its propensity to accumulate in the fatty tissues of organisms.[4][7]

Quantitative Data on HBCDD Bioaccumulation and Biomagnification

The following tables summarize quantitative data on HBCDD concentrations, BAFs, BMFs, and TMFs from various studies.

Table 1: Concentrations of HBCDD in Various Biota (ng/g lipid weight)

| Species | Location | α-HBCDD | γ-HBCDD | Total HBCDD | Reference |

| Lake Trout | Lake Ontario | 0.4 - 3.8 | 0.1 - 0.8 | - | [10][11] |

| Harbor Seals (Fish Prey) | Northwest Atlantic | - | - | 2.4 - 38.1 | [12] |

| Harbor Porpoises | Irish and Scottish coasts | Predominantly α-isomer | Not detected | up to 5,100 | [13] |

| Common Dolphins | Western European Seas | Predominantly α-isomer | Not detected | up to 900 | [13] |

| California Sea Lions | California, USA | - | - | <0.3 - 12 | [14] |

| Various Fish Species | Canada | - | - | up to 72.6 | [15] |

Table 2: Bioaccumulation and Biomagnification Factors for HBCDD

| Factor | Food Web/Organism | α-HBCDD | β-HBCDD | γ-HBCDD | Total HBCDD | Reference |

| TMF | Marine Food Web, China | 10.3 | - | - | 7.9 | [7] |

| TMF | Eastern Canadian Arctic Marine Food Web | > 1 | - | < 1 | - | [7] |

| TMF | Lake Ontario Pelagic Food Web | - | - | - | 6.3 | [11] |

| BMF | Marine Mammals (Cetaceans) | 16.8 - 7223 | 3.06 - 524 | 1.56 - 45.9 | - | [1] |

| BMF | Terrestrial Birds | 2.03 | - | - | - | [16] |

| BMF | Frogs | 0.29 | - | - | - | [16] |

| BMF | Toads | 0.85 | - | - | - | [16] |

| BMF | Lizards | 0.63 | - | - | - | [16] |

| BAF (log) | Oysters, Japan | - | - | - | > 5.5 | [7] |

Experimental Protocols for HBCDD Analysis

The accurate quantification of HBCDD isomers in biological matrices is critical for assessing bioaccumulation and biomagnification. The standard analytical approach involves extraction, cleanup, and instrumental analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Extraction and Cleanup

A common and effective method for sample preparation is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, which has been modified for HBCDD analysis in fish tissue.[1]

Protocol for HBCDD Extraction and Cleanup from Fish Tissue:

-

Homogenization: A representative sample of the fish tissue is homogenized to ensure uniformity.

-

Extraction:

-

A known weight of the homogenized tissue (e.g., 1-2 g) is placed in a centrifuge tube.

-

An internal standard (e.g., ¹³C-labeled HBCDD isomers) is added to correct for analytical variability.

-

Acetonitrile is added as the extraction solvent.

-

The sample is vigorously shaken or vortexed to ensure thorough mixing.

-

Salts (e.g., magnesium sulfate and sodium chloride) are added to induce phase separation.

-

The sample is centrifuged to separate the acetonitrile layer (containing HBCDD) from the aqueous and solid phases.

-

-

Cleanup (Dispersive Solid-Phase Extraction - d-SPE):

-

An aliquot of the acetonitrile extract is transferred to a clean tube containing a mixture of sorbents.

-

Common sorbents for HBCDD analysis in fatty matrices include C18 and primary secondary amine (PSA) to remove lipids and other interfering compounds.[5]

-

The tube is vortexed and then centrifuged.

-

-

Final Extract Preparation:

-

The cleaned extract is carefully transferred to a new vial.

-

The solvent is evaporated under a gentle stream of nitrogen.

-

The residue is reconstituted in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[1]

-

Instrumental Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

-

Chromatographic Separation: Reversed-phase liquid chromatography is used to separate the α-, β-, and γ-HBCDD diastereomers. A C18 column is commonly employed with a mobile phase gradient of water, methanol, and acetonitrile.[16]

-

Mass Spectrometric Detection: Electrospray ionization (ESI) in negative ion mode is typically used. The mass spectrometer is operated in selected reaction monitoring (SRM) mode for high selectivity and sensitivity, monitoring the transition of the deprotonated molecule [M-H]⁻ to a characteristic fragment ion.[12]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of HBCDD in biological samples.

Caption: Experimental workflow for HBCDD analysis in biota.

Bioaccumulation and Biomagnification Pathway

This diagram illustrates the process of HBCDD bioaccumulation and biomagnification through an aquatic food web.

Caption: HBCDD biomagnification in an aquatic food web.

Signaling Pathways of HBCDD Toxicity

HBCDD exposure has been shown to induce toxicity through several signaling pathways, including oxidative stress, apoptosis, and disruption of the thyroid hormone axis.

4.3.1. Oxidative Stress and Mitochondrial Apoptosis Pathway

HBCDD can induce the overproduction of reactive oxygen species (ROS), leading to oxidative stress and subsequent mitochondrial-mediated apoptosis.[7][14][17]

Caption: HBCDD-induced oxidative stress and apoptosis.

4.3.2. MAPK Signaling Pathway

HBCDD has been shown to activate Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are involved in cellular responses to stress, inflammation, and apoptosis.[7][18]

Caption: HBCDD and the MAPK signaling pathway.

4.3.3. Thyroid Hormone Disruption

HBCDD is known to interfere with the thyroid hormone system, potentially by affecting hormone transport, metabolism, and receptor-mediated gene expression.[4][11][19]

Caption: HBCDD-induced thyroid hormone disruption.

Conclusion and Future Perspectives

The information presented in this guide highlights the significant bioaccumulation and biomagnification potential of HBCDD, particularly the α-stereoisomer. The provided quantitative data, experimental protocols, and pathway visualizations offer a comprehensive resource for understanding the environmental and toxicological implications of this contaminant. Future research should continue to focus on the long-term ecological impacts of HBCDD exposure, the development of more sensitive and efficient analytical methods, and a deeper understanding of the molecular mechanisms underlying its toxicity. This knowledge is essential for effective risk assessment, regulatory decision-making, and the development of strategies to mitigate the environmental and health risks posed by HBCDD.

References

- 1. mdpi.com [mdpi.com]

- 2. Single sample preparation for brominated flame retardants in fish and shellfish with dual detection: GC-MS/MS (PBDEs) and LC-MS/MS (HBCDs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 4. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review [mdpi.com]

- 5. Rapid and simple method for determination of hexabromocyclododecanes and other LC-MS-MS-amenable brominated flame retardants in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Disruption of thyroid hormone-mediated Xenopus laevis tadpole tail tip regression by hexabromocyclododecane (HBCD) and 2,2',3,3',4,4',5,5',6-nona brominated diphenyl ether (BDE206) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A one-step extraction/clean-up method for determination of PCBs, PBDEs and HBCDs in environmental solid matrices. | Semantic Scholar [semanticscholar.org]

- 9. mdpi.com [mdpi.com]

- 10. cronfa.swan.ac.uk [cronfa.swan.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. DOT Language | Graphviz [graphviz.org]

- 14. Chronic toxicity of hexabromocyclododecane(HBCD) induced by oxidative stress and cell apoptosis on nematode Caenorhabditis elegans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. vliz.be [vliz.be]

- 17. Oligomeric proanthocyanidins alleviate hexabromocyclododecane-induced cytotoxicity in HepG2 cells through regulation on ROS formation and mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Brominated Flame Retardants, Tetrabromobisphenol A and Hexabromocyclododecane, Activate Mitogen-Activated Protein Kinases (MAPKs) in Human Natural Killer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Hexabromocyclododecane (HBCD) induced changes in the liver proteome of eu- and hypothyroid female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Toxicological Effects of Individual HBCD Stereoisomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromocyclododecane (HBCD) is a brominated flame retardant that has seen widespread use in applications such as polystyrene foams for thermal insulation, electronics, and textiles.[1][2] Commercially available HBCD is a mixture of three primary stereoisomers: alpha (α-HBCD), beta (β-HBCD), and gamma (γ-HBCD), with the γ-isomer being the most abundant in the technical mixture.[3][4][5] However, the α-isomer is more commonly detected in biological samples, including human tissues.[3][4][6][7] This discrepancy is attributed to the differential bioaccumulation, metabolism, and toxicokinetics of the individual stereoisomers.[3][4] Growing evidence suggests that the toxicological effects of HBCD are stereoisomer-specific, necessitating a detailed examination of each isomer to accurately assess its potential risks to human health and the environment.[8][9] This guide provides a comprehensive overview of the current scientific understanding of the toxicological effects of individual HBCD stereoisomers, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Physicochemical and Toxicokinetic Profiles

The distinct physicochemical properties of the HBCD stereoisomers, such as water solubility and lipophilicity, significantly influence their environmental fate, bioavailability, and toxicokinetics.[3][9] For instance, α-HBCD has a considerably longer biological half-life (approximately 17 days in mice) compared to γ-HBCD (1-4 days in mice), leading to its greater potential for bioaccumulation.[4] In contrast, β-HBCD and γ-HBCD are metabolized more extensively.[5] Stereoisomerization can also occur in vivo, with studies showing the conversion of γ-HBCD to α- and β-HBCD.[3]

Table 1: Comparative Toxicokinetic Parameters of HBCD Stereoisomers

| Parameter | α-HBCD | β-HBCD | γ-HBCD | Reference |

| Biological Half-life (mice) | ~17 days | ~2.5 days | 1-4 days | [4][5] |

| Metabolism Rate | Low | High | High | [5] |

| Bioaccumulation Potential | High | Low | Low | [4][5] |

| Primary Deposition Tissues | Adipose, liver, muscle, skin | - | Liver, brain, blood, fat | [3][4][6] |

| Primary Excretion Route | Feces and Urine (13% of dose) | Feces and Urine (30% of dose) | Feces and Urine (21% of dose) | [5] |

Developmental and Neurotoxicity

The developing nervous system is a particularly sensitive target for HBCD-induced toxicity. Studies have demonstrated that exposure to HBCD during critical developmental windows can lead to neurobehavioral deficits.[4][10] The toxic effects on the nervous system appear to be stereoisomer-dependent.

In Vivo Studies

In a study using zebrafish embryos, the developmental toxicity of the HBCD stereoisomers was found to follow the order of γ-HBCD > β-HBCD > α-HBCD.[11] Exposure to γ-HBCD at a concentration of 0.1 mg/L resulted in a significant increase in mortality and malformation rates.[11] At 1.0 mg/L, all three stereoisomers significantly impacted all monitored developmental endpoints.[11]

In Vitro Studies

Studies on mouse neuroblastoma N2a cells have shown that HBCD stereoisomers can reduce cell viability, with the order of cytotoxicity being β-HBCD > γ-HBCD > α-HBCD.[8] Exposure to α-HBCD and β-HBCD was also found to cause cell cycle disruption and oxidative stress.[8]

Table 2: Quantitative Data on Neurotoxicity of HBCD Stereoisomers

| Endpoint | α-HBCD | β-HBCD | γ-HBCD | Model System | Reference |

| Developmental Toxicity | + | ++ | +++ | Zebrafish Embryos | [11] |

| Cell Viability Reduction | + | +++ | ++ | Mouse N2a Cells | [8] |

| Oxidative Stress Induction | Yes | Yes | - | Mouse N2a Cells | [8] |

| Cell Cycle Disruption | Yes | Yes | - | Mouse N2a Cells | [8] |

Note: The number of "+" indicates the relative potency or magnitude of the effect.

Endocrine Disruption

HBCD is a known endocrine-disrupting chemical (EDC), with the thyroid hormone system being a primary target.[10][12][13] Disruption of thyroid hormone homeostasis can have profound effects on development, metabolism, and neurological function.[8]

Studies in rats have shown that exposure to HBCD can lead to decreased serum thyroxine (T4) levels, increased thyroid-stimulating hormone (TSH), and alterations in thyroid gland morphology.[8][12] The effects on the endocrine system are also stereoisomer-specific. For example, in zebrafish, α-HBCD and β-HBCD were found to increase the expression of aryl hydrocarbon receptors (AHRs), while γ-HBCD decreased their expression.[14]

Mechanisms of Toxicity

The toxicological effects of HBCD stereoisomers are mediated through various molecular mechanisms, including the induction of oxidative stress, apoptosis, and interference with key signaling pathways.

Oxidative Stress and Apoptosis

Several studies have demonstrated that HBCD stereoisomers can induce the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage.[8][11][14][15] In zebrafish embryos, exposure to HBCD was shown to increase the activities of caspase-3 and caspase-9, indicating the induction of apoptosis.[11] Similarly, in mouse neuroblastoma cells, the mitochondrial apoptosis pathway was identified as a critical mechanism in HBCD-mediated toxicity.[8]

Disruption of Signaling Pathways

HBCD stereoisomers can interfere with various signaling pathways, contributing to their toxic effects. For instance, HBCD has been shown to affect calcium (Ca2+) and zinc (Zn2+) signaling in the brain, which can disrupt neuronal function.[14][16] Additionally, HBCD has been implicated in the activation of the PI3K/Akt pathway and AMPK and p38 MAPK signaling in hepatic cells.[8]

Experimental Protocols

Zebrafish Embryo Developmental Toxicity Assay

-

Organism: Zebrafish (Danio rerio) embryos.[11]

-

Exposure: 4-hour post-fertilization (hpf) embryos were exposed to different concentrations of individual HBCD diastereoisomers (0, 0.01, 0.1, and 1.0 mg/l) until 120 hpf.[11]

-

Endpoints: Mortality, malformation rate, hatching rate, heart rate, and body length were monitored.[11]

-

Biochemical Assays: Reactive oxygen species (ROS) levels and the activities of caspase-3 and caspase-9 were measured to assess oxidative stress and apoptosis.[11]

In Vitro Neurotoxicity Assay

-

Cell Line: Mouse neuroblastoma N2a cells.[8]

-

Exposure: Cells were exposed to various concentrations of α-HBCD, β-HBCD, and γ-HBCD.[8]

-

Endpoints: Cell viability was assessed using assays such as the MTT assay. Cell cycle distribution was analyzed by flow cytometry.[8]

-

Mechanism of Action: Oxidative stress was evaluated by measuring ROS levels. The expression of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) was determined by Western blotting to investigate the involvement of the mitochondrial apoptosis pathway.[8]

Visualizations

Caption: Proposed mechanism of HBCD-induced developmental and neurotoxicity.

Caption: Experimental workflow for zebrafish developmental toxicity assay.

Conclusion

The toxicological profile of HBCD is complex and highly dependent on the specific stereoisomer. The available evidence clearly indicates that α-, β-, and γ-HBCD exhibit distinct differences in their toxicokinetics, developmental toxicity, neurotoxicity, and endocrine-disrupting effects. Generally, γ-HBCD appears to be the most potent developmental toxicant in zebrafish models, while β-HBCD shows the highest cytotoxicity in neuronal cell lines. The higher bioaccumulation potential of α-HBCD, however, raises concerns about its long-term effects. A comprehensive understanding of the stereoisomer-specific toxicity of HBCD is crucial for accurate risk assessment and the development of effective regulatory strategies. Further research is needed to fully elucidate the mechanisms underlying these differences and to assess the potential health risks associated with exposure to mixtures of these stereoisomers.

References

- 1. Hexabromocyclododecane - Wikipedia [en.wikipedia.org]

- 2. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Hexabromocyclododecane (HBCD) Stereoisomers in U.S. Food from Dallas, Texas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Occurrence and Health Effects of Hexabromocyclododecane: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Diastereoisomer-Specific Biotransformation of Hexabromocyclododecanes by a Mixed Culture Containing Dehalococcoides mccartyi Strain 195 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Developmental toxicity evaluation of three hexabromocyclododecane diastereoisomers on zebrafish embryos - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Developmental toxicity of brominated flame retardants, tetrabromobisphenol A and 1,2,5,6,9,10-hexabromocyclododecane, in rat offspring after maternal exposure from mid-gestation through lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

Hexabromocyclododecane (HBCDD): An In-depth Technical Guide on its Endocrine Disrupting Properties

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hexabromocyclododecane (HBCDD) is a brominated flame retardant widely used in thermal insulation foams and textiles. Due to its persistent, bioaccumulative, and toxic nature, HBCDD is now recognized as a ubiquitous environmental contaminant with significant endocrine-disrupting capabilities.[1] This technical guide provides a comprehensive overview of the mechanisms through which HBCDD interferes with hormonal systems, focusing on the thyroid and steroid hormone pathways. It summarizes key quantitative data from pivotal in vivo and in vitro studies, details the experimental protocols used in this research, and provides visual diagrams of the core signaling pathways and experimental workflows to support further investigation and drug development efforts.

Mechanisms of Endocrine Disruption

HBCDD exerts its endocrine-disrupting effects through multiple mechanisms, primarily targeting the thyroid and steroid hormone signaling pathways. It can interfere with hormone synthesis, transport, metabolism, and receptor binding, leading to a cascade of adverse physiological outcomes.[2][3]

Disruption of the Hypothalamic-Pituitary-Thyroid (HPT) Axis

One of the most well-documented effects of HBCDD is the disruption of thyroid hormone (TH) homeostasis.[4] Thyroid hormones are critical for regulating metabolism, growth, and neurodevelopment. HBCDD interferes with the HPT axis at several points:

-

Hepatic Enzyme Induction: HBCDD induces hepatic enzymes, such as UDP-glucuronosyltransferases (UGTs), which are involved in the metabolism and clearance of thyroxine (T4).[4] This accelerated breakdown leads to decreased circulating levels of T4.

-

Competitive Binding to Transport Proteins: HBCDD and its metabolites can bind to thyroid hormone transport proteins like transthyretin (TTR), potentially displacing T4 and making it more available for metabolism and excretion.

-

Thyroid Receptor (TR) Interaction: In vitro studies have shown that HBCDD can act as an agonist for the thyroid hormone receptor, enhancing TR-mediated gene expression.[4][5] This inappropriate activation can disrupt normal thyroid signaling.

-

Feedback Loop Disruption: The reduction in circulating T4 levels triggers a compensatory response from the pituitary gland, leading to increased secretion of Thyroid-Stimulating Hormone (TSH).[4] Chronic stimulation by TSH can result in thyroid follicular cell hyperplasia and hypertrophy, observed as increased thyroid weight in animal studies.[4][6]

References

Neurotoxic Landscape of Hexabromocyclododecane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexabromocyclododecane (HBCD), a brominated flame retardant widely used in polystyrene foams and textiles, has emerged as a significant environmental contaminant with profound neurotoxic potential. Its lipophilic nature facilitates its accumulation in biological tissues, including the brain, where it can cross the blood-brain barrier.[1] This technical guide provides an in-depth analysis of the neurotoxic effects of HBCD exposure, focusing on the underlying molecular mechanisms, experimental evidence, and key signaling pathways. The information is tailored for researchers, scientists, and drug development professionals engaged in neurotoxicology and therapeutic development.

Core Neurotoxic Mechanisms of HBCD

HBCD exposure triggers a cascade of detrimental events within the central nervous system, primarily through the induction of oxidative stress , disruption of calcium and zinc homeostasis , interference with neurotransmitter systems , and induction of apoptosis . These mechanisms are interconnected and contribute to the overall neurotoxic profile of the compound.

Oxidative Stress

HBCD exposure has been shown to induce the generation of reactive oxygen species (ROS) in neuronal cells, leading to oxidative damage.[2] This is evidenced by increased levels of malondialdehyde (MDA), a marker of lipid peroxidation, and decreased activity of antioxidant enzymes such as glutathione peroxidase (GSH-PX) in neuronal cell lines exposed to HBCD.[2] The resulting oxidative stress can damage cellular components, including lipids, proteins, and DNA, ultimately leading to neuronal dysfunction and death.

Disruption of Calcium and Zinc Homeostasis

A critical aspect of HBCD's neurotoxicity is its ability to disrupt intracellular calcium (Ca²⁺) and zinc (Zn²⁺) signaling. HBCD has been demonstrated to inhibit depolarization-evoked increases in intracellular calcium concentrations in PC12 cells.[3] Furthermore, in primary hippocampal neurons, HBCD significantly reduces glutamate-dependent and zinc-dependent calcium signals.[1][4] This disruption of essential ion signaling can impair a multitude of neuronal functions, including neurotransmitter release, synaptic plasticity, and gene expression.

Interference with Neurotransmitter Systems

HBCD interferes with several key neurotransmitter systems, most notably the dopaminergic and glutamatergic systems. In vivo studies have shown that exposure to HBCD leads to a significant reduction in the expression of the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2) in the striatum of mice.[5] HBCD has also been found to inhibit the uptake of dopamine and glutamate in synaptosomes.[1] These disruptions can lead to imbalances in neurotransmission, contributing to behavioral and cognitive deficits.

Induction of Apoptosis

Exposure to HBCD can trigger programmed cell death, or apoptosis, in neuronal cells. Studies have shown that HBCD induces apoptosis in human neuroblastoma SH-SY5Y cells and mouse neuroblastoma N2a cells.[2][6] This is accompanied by the activation of key apoptotic proteins, such as caspase-3 and caspase-9, and alterations in the expression of Bcl-2 family proteins, which are critical regulators of the mitochondrial apoptotic pathway.[2]

Quantitative Data on HBCD Neurotoxicity

The following tables summarize quantitative data from various in vitro and in vivo studies on the neurotoxic effects of HBCD.

Table 1: In Vitro Neurotoxicity of HBCD

| Cell Line | HBCD Diastereomer | Exposure Time | Endpoint | Concentration | Result | Reference |

| N2A | Technical Mixture | 48 hours | Cell Viability (MTT) | 1.5 - 3.15 µM | ~20-30% reduction | [1] |

| N2A | Technical Mixture | 48 hours | Cell Viability (MTT) | > 6.25 µM | > 50% reduction | [1] |

| N2A | Technical Mixture | 48 hours | EC50 | ~5 µM | - | [1] |

| NSC-19 | Technical Mixture | 48 hours | Cell Viability (MTT) | 1.5 - 3.15 µM | ~20-30% reduction | [1] |

| NSC-19 | Technical Mixture | 48 hours | Cell Viability (MTT) | > 6.25 µM | > 50% reduction | [1] |

| NSC-19 | Technical Mixture | 48 hours | EC50 | ~6 µM | - | [1] |

| N2A | α-HBCD | 24 hours | ROS Level | Medium Dose | 2.7-fold increase | [2] |

| N2A | α-HBCD | 24 hours | ROS Level | High Dose | 2.2-fold increase | [2] |

| N2A | β-HBCD | 24 hours | ROS Level | Medium Dose | 2.7-fold increase | [2] |

| N2A | β-HBCD | 24 hours | ROS Level | High Dose | 3.4-fold increase | [2] |

| N2A | α-HBCD | 24 hours | MDA Level | Medium Dose | 1.7-fold increase | [2] |

| N2A | α-HBCD | 24 hours | MDA Level | High Dose | 2.2-fold increase | [2] |

| N2A | β-HBCD | 24 hours | MDA Level | Medium Dose | 2.1-fold increase | [2] |

| N2A | β-HBCD | 24 hours | MDA Level | High Dose | 2.6-fold increase | [2] |

| N2A | Technical Mixture | 24 hours | Caspase-3 Activity | 1 µM | Significant increase | [1] |

| N2A | Technical Mixture | 24 hours | Caspase-3 Activity | 2 µM | Significant increase | [1] |

| NSC-19 | Technical Mixture | 24 hours | Caspase-3 Activity | 1 µM | Significant increase | [1] |

| Primary Hippocampal Neurons | Technical Mixture | 24 hours | Glutamate-dependent Ca²⁺ signal | 1 µM | 50% reduction | [1] |

| Primary Hippocampal Neurons | Technical Mixture | 24 hours | Zinc-dependent Ca²⁺ signal | 1 µM | 86% reduction | [1] |

| PC12 | Technical Mixture, α-, β-, γ-HBCD | 5-20 minutes | Depolarization-evoked [Ca²⁺]i | 0-20 µM | Dose-dependent reduction | [3] |

| SH-SY5Y | α-, β-, γ-HBCD | Not specified | Neurotoxicity Ranking | Not applicable | β-HBCD > γ-HBCD > α-HBCD | [6] |

| SH-SY5Y | α-, β-, γ-HBCD | Not specified | ROS Level Ranking | Not applicable | β-HBCD > γ-HBCD > α-HBCD | [6] |

| SH-SY5Y | α-, β-, γ-HBCD | Not specified | Intracellular Ca²⁺ Level Ranking | Not applicable | γ-HBCD > β-HBCD > α-HBCD | [6] |

Table 2: In Vivo Neurotoxicity of HBCD

| Animal Model | HBCD Exposure | Duration | Brain Region | Endpoint | Result | Reference |

| Female BALB/c Mice | 199 mg/kg bw/day (diet) | 28 days | Brain | Transcriptomics | Alterations in Ca²⁺ and Zn²⁺ signaling, glutamatergic activity, apoptosis, and oxidative stress pathways | [1][4] |

| Male C57BL/6J Mice | 25 mg/kg (oral) | 30 days | Striatum | Dopamine Transporter (DAT) Expression | Significant reduction | [5] |

| Male C57BL/6J Mice | 25 mg/kg (oral) | 30 days | Striatum | Vesicular Monoamine Transporter 2 (VMAT2) Expression | Significant reduction | [5] |

| Male C57BL/6J Mice | 25 mg/kg (oral) | 6 weeks | Hippocampus | Dopamine Transporter (DAT) Expression | Significant reduction | [7] |

| Male C57BL/6J Mice | 25 mg/kg (oral) | 6 weeks | Hippocampus | Vesicular Monoamine Transporter 2 (VMAT2) Expression | Significant reduction | [7] |

| Male C57BL/6J Mice | 25 mg/kg (oral) | 6 weeks | Hippocampus | Tyrosine Hydroxylase (TH) Expression | Significant reduction | [7] |

| Wistar Rats | 0.1 - 100 mg/kg bw/day (diet) | One generation | - | Dopamine-dependent behavior | Alterations observed | [8] |

| Mice | 0.9 - 13.5 mg/kg (single oral dose) | - | - | Memory and learning | Deficits observed | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows related to HBCD neurotoxicity.

Detailed Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of HBCD on neuronal cells by measuring mitochondrial metabolic activity.

Materials:

-

Neuronal cells (e.g., N2A, SH-SY5Y)

-

Complete culture medium

-

96-well cell culture plates

-

HBCD stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed neuronal cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[1]

-

HBCD Exposure: Prepare serial dilutions of HBCD from the stock solution in culture medium. The final concentration of DMSO should be below 0.1%. Remove the old medium from the wells and add 100 µL of the HBCD-containing medium to the respective wells. Include a vehicle control (medium with DMSO) and a negative control (medium only).[1]

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours) at 37°C and 5% CO₂.[1]

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

Measurement of Intracellular Calcium Levels

Objective: To assess the effect of HBCD on intracellular calcium homeostasis.

Materials:

-

Primary hippocampal neurons or a suitable neuronal cell line (e.g., PC12)

-

Culture medium and appropriate supplements

-

Glass-bottom dishes or 96-well black-walled plates

-

HBCD stock solution

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM)

-

Pluronic F-127

-

HEPES-buffered saline (HBS)

-

Depolarizing agent (e.g., high potassium solution) or specific receptor agonists (e.g., glutamate)

-

Fluorescence microscope or plate reader with kinetic reading capabilities

Procedure:

-

Cell Preparation: Culture cells on glass-bottom dishes or in black-walled plates.

-

Dye Loading: Prepare a loading buffer containing Fura-2 AM and Pluronic F-127 in HBS. Incubate the cells with the loading buffer for 30-60 minutes at 37°C.

-

Washing: Wash the cells twice with HBS to remove excess dye.

-

HBCD Treatment: Add HBS containing the desired concentration of HBCD to the cells and incubate for a specified period (e.g., 5-20 minutes).[3]

-

Baseline Measurement: Record the baseline fluorescence for a few minutes.

-

Stimulation: Add the depolarizing agent or agonist to the cells while continuously recording the fluorescence.

-

Data Acquisition: For Fura-2, record the fluorescence emission at 510 nm with excitation alternating between 340 nm and 380 nm.

-

Data Analysis: Calculate the ratio of fluorescence intensities (F340/F380) to determine the relative changes in intracellular calcium concentration.

Assessment of Oxidative Stress (ROS and MDA)

Objective: To quantify the levels of reactive oxygen species and lipid peroxidation in HBCD-exposed neuronal cells.

Materials:

-

Neuronal cells

-

HBCD stock solution

-

ROS detection reagent (e.g., DCFH-DA)

-

MDA assay kit

-

Cell lysis buffer

-

Fluorometer or microplate reader

Procedure (ROS Detection):

-

Cell Culture and Exposure: Culture and expose cells to HBCD as described in the MTT assay protocol.

-

Dye Loading: After HBCD exposure, incubate the cells with DCFH-DA in serum-free medium for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation/emission of ~485/535 nm.

Procedure (MDA Assay):

-

Cell Lysate Preparation: After HBCD exposure, harvest and lyse the cells according to the MDA assay kit instructions.

-

Assay Performance: Follow the manufacturer's protocol for the MDA assay, which typically involves the reaction of MDA with thiobarbituric acid (TBA) to form a colored product.

-

Absorbance Measurement: Measure the absorbance at the specified wavelength (usually ~532 nm).

-

Data Analysis: Calculate the MDA concentration based on a standard curve.

In Vivo Exposure and Neurochemical Analysis

Objective: To investigate the effects of HBCD on the dopaminergic system in an animal model.

Materials:

-

Laboratory animals (e.g., C57BL/6J mice)

-

HBCD

-

Vehicle (e.g., corn oil)

-

Oral gavage needles

-

Dissection tools

-

Equipment for tissue homogenization and protein analysis (Western blotting)

-

Antibodies for DAT, VMAT2, and a loading control (e.g., β-actin)

Procedure:

-

Animal Dosing: Administer HBCD orally (e.g., 25 mg/kg) or via diet to the animals for a specified duration (e.g., 30 days).[5] A control group should receive the vehicle only.

-

Tissue Collection: At the end of the exposure period, euthanize the animals and dissect the brain. Isolate the striatum or other brain regions of interest.

-

Tissue Processing: Homogenize the brain tissue in an appropriate lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

Western Blotting:

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with primary antibodies against DAT, VMAT2, and the loading control.

-

Incubate with the appropriate secondary antibodies.

-

Detect the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities and normalize the expression of DAT and VMAT2 to the loading control. Compare the expression levels between the HBCD-treated and control groups.

Conclusion

The evidence presented in this technical guide clearly demonstrates that Hexabromocyclododecane is a potent neurotoxicant that operates through multiple, interconnected mechanisms. Its ability to induce oxidative stress, disrupt critical ion homeostasis, interfere with neurotransmitter systems, and trigger apoptosis underscores the significant risk it poses to neuronal health. The provided quantitative data, signaling pathway diagrams, and detailed experimental protocols offer a comprehensive resource for researchers and professionals working to further elucidate the neurotoxic effects of HBCD and to develop strategies for mitigation and therapeutic intervention. A deeper understanding of these molecular underpinnings is crucial for accurate risk assessment and the development of protective measures against this pervasive environmental contaminant.

References

- 1. Parallel in vivo and in vitro transcriptomics analysis reveals calcium and zinc signalling in the brain as sensitive targets of HBCD neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Different Cytotoxicity Induced by Hexabromocyclododecanes on Mouse Neuroblastoma N2a Cells via Oxidative Stress and Mitochondrial Apoptotic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hexabromocyclododecane inhibits depolarization-induced increase in intracellular calcium levels and neurotransmitter release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Selective damage to dopaminergic transporters following exposure to the brominated flame retardant, HBCDD - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Diastereoisomer-specific neurotoxicity of hexabromocyclododecane in human SH-SY5Y neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impairment in the mesohippocampal dopamine circuit following exposure to the brominated flame retardant, HBCDD - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Persistence and Degradation of Hexabromocyclododecane (HBCD) in the Environment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexabromocyclododecane (HBCD) is a persistent organic pollutant (POP) that has been widely used as a brominated flame retardant. Its persistence, bioaccumulative nature, and potential for long-range environmental transport have raised significant environmental and health concerns. This technical guide provides a comprehensive overview of the current scientific understanding of HBCD's persistence and degradation in various environmental compartments. It consolidates quantitative data on degradation kinetics, details established experimental protocols for its study, and visualizes the key degradation pathways and analytical workflows.

Introduction

Hexabromocyclododecane (HBCD) is a cycloaliphatic brominated flame retardant primarily used in extruded and expanded polystyrene foams for thermal insulation in the construction industry.[1] Technical HBCD is a mixture of stereoisomers, with the γ-HBCD diastereomer being the most abundant (75-89%), followed by α-HBCD (10-13%) and β-HBCD (1-12%).[2][3] Due to its chemical stability and hydrophobicity, HBCD is persistent in the environment and can accumulate in soil, sediment, and biota.[4][5] This document serves as a technical resource for professionals investigating the environmental fate of HBCD.

Data on HBCD Persistence and Degradation

The persistence of HBCD in the environment is typically quantified by its half-life, which can vary significantly depending on the environmental matrix and the prevailing conditions (e.g., aerobic vs. anaerobic). The following tables summarize the available quantitative data on HBCD degradation.

Table 1: Half-lives of HBCD in Different Environmental Matrices

| Environmental Matrix | Condition | Diastereomer(s) | Half-life | Reference(s) |

| Soil | Aerobic | Total HBCD | 63 days | [6] |

| Soil | Anaerobic | Total HBCD | 6.9 days | [6] |

| Freshwater Sediment | Aerobic | Total HBCD | 11 - 32 days | [6] |

| Freshwater Sediment | Anaerobic | Total HBCD | 1.1 - 1.5 days | [6] |

| Water | - | Total HBCD | Approximately 6 years | |

| Human Adipose Tissue | - | Total HBCD | 64 days (range 22-210) | [7] |

Table 2: Microbial Degradation Rates and Efficiency

| Microbial Culture/Consortium | Condition | Initial HBCD Concentration | Degradation/Removal Efficiency | Degradation Rate Constant | Reference(s) |

| Enriched Microbial Consortium | Anaerobic | 500 µg/L | 92.4% after 12 days | 0.13 - 0.19 day⁻¹ | [8] |

| Pseudomonas aeruginosa HS9 | Aerobic | 1.7 mg/L | 69% after 14 days | - | [9] |

| Soil Microbial Community | Aerobic | Not specified | 60% after 4 days | - | [6] |

| Anaerobic Consortium | Anaerobic | 496 µg/L | ~84% after 300 days | - | [10] |

| Biostimulated Sediment | Anaerobic | Not specified | 100% | 0.221 day⁻¹ | [11] |

| Natural Attenuation in Sediment | Anaerobic | Not specified | 75% | 0.069 day⁻¹ | [11] |

Experimental Protocols

Sample Extraction and Clean-up for HBCD Analysis

Accurate quantification of HBCD in environmental matrices requires robust extraction and clean-up procedures to remove interfering substances.

Protocol 3.1.1: Selective Pressurized Liquid Extraction (S-PLE) for Solid Matrices (Soil, Sediment, Dust) [12][13][14][15]

-

Sample Preparation: Air-dry and sieve the solid sample to ensure homogeneity.

-

Extraction Cell Packing: In a stainless-steel extraction cell, layer the following from bottom to top: a glass fiber filter, 5 g of florisil, 10 g of 44% sulfuric acid-impregnated silica gel, the sample mixed with a drying agent (e.g., diatomaceous earth), and activated copper powder (to remove sulfur).

-

Extraction Parameters:

-

Solvent: 3:2 (v/v) n-hexane:dichloromethane.

-

Temperature: 90 °C.

-

Pressure: 1500 psi.

-

Static Time: 5 minutes.

-

Extraction Cycles: 3.

-

-

Concentration: Concentrate the collected extract to a small volume under a gentle stream of nitrogen.

-

Solvent Exchange: Exchange the solvent to one compatible with the analytical instrument (e.g., methanol for LC-MS/MS).

Protocol 3.1.2: Extraction from Water Samples [1]

-

Solid-Phase Extraction (SPE): Pass the water sample through an SPE cartridge packed with a suitable sorbent (e.g., Oasis HLB).

-

Elution: Elute the retained HBCD from the cartridge using an appropriate solvent, such as methanol or a mixture of dichloromethane and hexane.

-

Concentration: Concentrate the eluate using rotary evaporation or a gentle stream of nitrogen.

Protocol 3.1.3: Extraction from Biota Samples [1][16]

-

Homogenization: Homogenize the tissue sample.

-